molecular formula C12H16ClN3 B2794329 1-(piperidin-4-yl)-1H-indazole hydrochloride CAS No. 1698048-61-1

1-(piperidin-4-yl)-1H-indazole hydrochloride

Cat. No.: B2794329
CAS No.: 1698048-61-1
M. Wt: 237.73
InChI Key: VJPIRTFWGAPJEB-UHFFFAOYSA-N
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Description

1-(piperidin-4-yl)-1H-indazole hydrochloride is a chemical compound that features a piperidine ring attached to an indazole core. The piperidine ring is a six-membered heterocyclic structure containing one nitrogen atom, while the indazole core is a bicyclic structure composed of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

1-(piperidin-4-yl)-1H-indazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

While the specific safety and hazards of “1-(piperidin-4-yl)-1H-indazole hydrochloride” are not available, it’s important to handle all chemicals with care, avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use personal protective equipment .

Future Directions

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(piperidin-4-yl)-1H-indazole hydrochloride typically involves the formation of the indazole core followed by the introduction of the piperidine ring. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the indazole ring. Subsequent alkylation or acylation reactions introduce the piperidine moiety. The final step often involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can significantly improve the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(piperidin-4-yl)-1H-indazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the indazole or piperidine rings, potentially altering the compound’s pharmacological properties.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the indazole or piperidine rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indazole or piperidine derivatives.

Comparison with Similar Compounds

1-(piperidin-4-yl)-1H-indazole hydrochloride can be compared with other similar compounds, such as:

    1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one: This compound also features a piperidine ring but has a benzimidazole core instead of an indazole core.

    1-(piperidin-4-yl)-1H-indazole: The non-hydrochloride form of the compound, which may have different solubility and stability properties.

The uniqueness of this compound lies in its specific combination of the piperidine and indazole rings, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

IUPAC Name

1-piperidin-4-ylindazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.ClH/c1-2-4-12-10(3-1)9-14-15(12)11-5-7-13-8-6-11;/h1-4,9,11,13H,5-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJPIRTFWGAPJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=CC=CC=C3C=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698048-61-1
Record name 1-(piperidin-4-yl)-1H-indazole hydrochloride
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